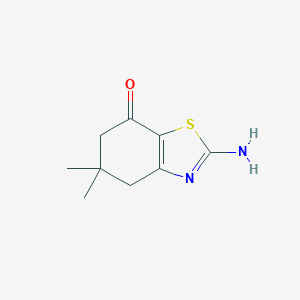
2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one
Cat. No. B112029
Key on ui cas rn:
1629-95-4
M. Wt: 196.27 g/mol
InChI Key: KFWIDHVBJCCTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09243000B2
Procedure details


5,5-Dimethyl-cyclohexane-1,3-dione (201 g, 1.43 mol) and NaOAc (176 g, 2.14 mol) are suspended in AcOH (2 L) and Br2 (229 g, 1.43 mol) is added in dropwise while maintaining the reaction temperature between 15 and 20° C. After complete addition, the reaction is stirred at RT overnight. Thiourea (109 g, 1.43 mol) is added in portions and the reaction mixture is heated at 100° C. for 1 h. After cooling to RT, the AcOH is removed in vacuo and the resulting crude product is diluted with water (1 L) and neutralized with an aqueous saturated NaHCO3 solution. The resulting mixture is extracted with ethyl acetate (4×500 mL). The organic layer is washed with brine (500 mL), dried over anhydrous Na2SO4 and the solvent is evaporated in vacuo to give crude product. The crude product is washed with water (1.5 L) to yield 2-amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one (211 g, 75% yield).





Yield
75%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[CH2:7][C:6](=[O:8])[CH2:5][C:4](=O)[CH2:3]1.CC([O-])=O.[Na+].BrBr.[NH2:18][C:19]([NH2:21])=[S:20]>CC(O)=O>[NH2:21][C:19]1[S:20][C:5]2[C:6](=[O:8])[CH2:7][C:2]([CH3:10])([CH3:1])[CH2:3][C:4]=2[N:18]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
201 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CC(CC(C1)=O)=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
176 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
229 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Four
|
Name
|
|
|
Quantity
|
109 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=S)N
|
Step Five
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction is stirred at RT overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the reaction temperature between 15 and 20° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is heated at 100° C. for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to RT
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the AcOH is removed in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the resulting crude product is diluted with water (1 L)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture is extracted with ethyl acetate (4×500 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer is washed with brine (500 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give crude product
|
WASH
|
Type
|
WASH
|
|
Details
|
The crude product is washed with water (1.5 L)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1SC2=C(N1)CC(CC2=O)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 211 g | |
| YIELD: PERCENTYIELD | 75% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
